4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 303095-28-5
VCID: VC16093604
InChI: InChI=1S/C25H24BrN3O2/c1-28(2)19-9-4-17(5-10-19)25-29-23(21-14-18(26)8-13-24(21)31-25)15-22(27-29)16-6-11-20(30-3)12-7-16/h4-14,23,25H,15H2,1-3H3
SMILES:
Molecular Formula: C25H24BrN3O2
Molecular Weight: 478.4 g/mol

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

CAS No.: 303095-28-5

Cat. No.: VC16093604

Molecular Formula: C25H24BrN3O2

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline - 303095-28-5

Specification

CAS No. 303095-28-5
Molecular Formula C25H24BrN3O2
Molecular Weight 478.4 g/mol
IUPAC Name 4-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
Standard InChI InChI=1S/C25H24BrN3O2/c1-28(2)19-9-4-17(5-10-19)25-29-23(21-14-18(26)8-13-24(21)31-25)15-22(27-29)16-6-11-20(30-3)12-7-16/h4-14,23,25H,15H2,1-3H3
Standard InChI Key FNQRCMMDHDKNSY-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Introduction

4-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-yl]-N,N-dimethylaniline is a complex organic compound featuring a pyrazolo[1,5-c] benzoxazine core, which is a fused heterocyclic system. This compound includes a bromo substituent, a methoxyphenyl group, and an N,N-dimethylaniline moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Molecular Formula and Weight

The molecular formula of this compound is C25H24BrN3O2, with a molecular weight of approximately 478.4 g/mol .

Hydrogen Bonding and Lipophilicity

It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5, indicating its ability to form hydrogen bonds as an acceptor. The XLogP3-AA value is 5.6, suggesting a moderate to high level of lipophilicity, which can influence its solubility and membrane permeability .

Rotatable Bonds

The compound contains 4 rotatable bonds, which can affect its flexibility and ability to bind to biological targets .

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions. The specific products formed depend on the reagents and conditions applied.

Biological Activity and Potential Applications

While specific biological activity data for 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-yl]-N,N-dimethylaniline is limited, compounds with similar structures have shown potential in drug discovery due to their interactions with enzymes or receptors. This suggests that it could be a candidate for therapeutic applications, although detailed studies are needed to confirm its efficacy and safety.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-yl]phenolBromo and chloro substitutionsDifferent halogen pattern
4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c] benzoxazineContains benzoyl groupFocus on pyrimidine structure
4-Bromo-2-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-yl]phenolThienyl substitution instead of methoxyphenylVariation in aromatic system

Research Findings and Future Directions

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